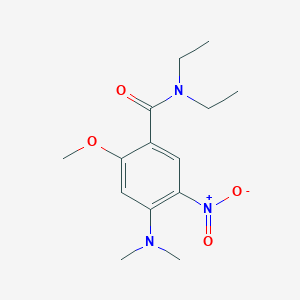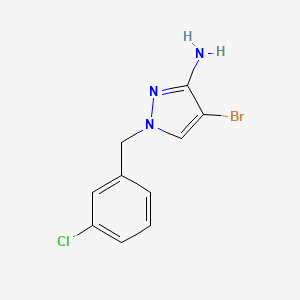![molecular formula C12H6Cl2F5N3O B14922878 2,2-dichloro-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B14922878.png)
2,2-dichloro-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.
Introduction of the pentafluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate.
Acylation with 2,2-dichloroacetyl chloride: The final step involves the acylation of the substituted pyrazole with 2,2-dichloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution products: Depending on the nucleophile used, products such as azides, thiocyanates, or amines.
Oxidation products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction products: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis products: Carboxylic acids and amines.
Scientific Research Applications
2,2-Dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide has several scientific research applications:
Medicinal chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.
Materials science: Use in the synthesis of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological research: Study of its interactions with biological molecules and potential use as a biochemical probe.
Industrial applications: Potential use in the development of new agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
- N-(2,6-Dimethylphenyl)chloroacetamide
Uniqueness
2,2-Dichloro-N~1~-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide is unique due to the presence of both dichloro and pentafluorobenzyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high reactivity and stability.
Properties
Molecular Formula |
C12H6Cl2F5N3O |
|---|---|
Molecular Weight |
374.09 g/mol |
IUPAC Name |
2,2-dichloro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C12H6Cl2F5N3O/c13-11(14)12(23)20-5-1-2-22(21-5)3-4-6(15)8(17)10(19)9(18)7(4)16/h1-2,11H,3H2,(H,20,21,23) |
InChI Key |
FCEQJILFKPWXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1NC(=O)C(Cl)Cl)CC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14922830.png)
![{4-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B14922831.png)
![(2Z)-2-[(2-methoxyethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14922833.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-{[4-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B14922835.png)
![3,4,5-Triethoxy-N'~1~-tricyclo[3.3.1.1~3,7~]dec-2-ylidenbenzohydrazide](/img/structure/B14922841.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B14922857.png)

![1-(4-nitrophenyl)-N'~4~,N'~5~-bis[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4,5-dicarbohydrazide](/img/structure/B14922864.png)
![7-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14922872.png)
![N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922879.png)
![methyl 1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B14922884.png)
sulfamoyl}thiophene-2-carboxylate](/img/structure/B14922890.png)
